molecular formula C10H14ClNO4 B6602392 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride CAS No. 91819-14-6

2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B6602392
CAS No.: 91819-14-6
M. Wt: 247.67 g/mol
InChI Key: CFSGVVCBJDUZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is a derivative of tyrosine, one of the 20 standard amino acids used by cells to synthesize proteins. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) on the benzene ring, which are attached to the third and fourth positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Hydroxylation and Methoxylation: Starting from phenylalanine, the amino acid can be hydroxylated to produce tyrosine, followed by methoxylation to introduce the methoxy group at the appropriate position.

  • Biosynthesis: In biological systems, the compound can be produced through enzymatic pathways involving tyrosine hydroxylase and phenylalanine hydroxylase enzymes.

Industrial Production Methods: In an industrial setting, the compound can be produced through chemical synthesis involving the following steps:

  • Friedel-Crafts Alkylation: The benzene ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.

  • Hydroxylation and Methoxylation: The alkylated product undergoes hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.

  • Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include halogenating agents such as bromine (Br₂) and iodine (I₂).

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.

  • Industry: It is used in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, including:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

  • Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.

  • Signal Transduction: It can participate in signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 3-Methoxytyrosine

  • 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.

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Properties

IUPAC Name

2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSGVVCBJDUZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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